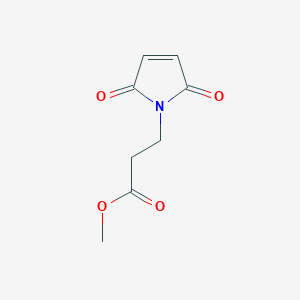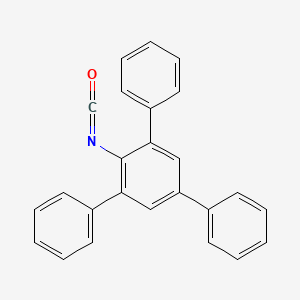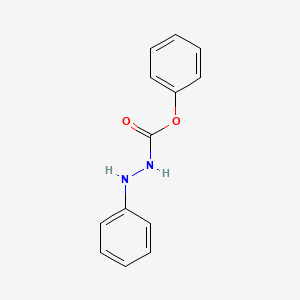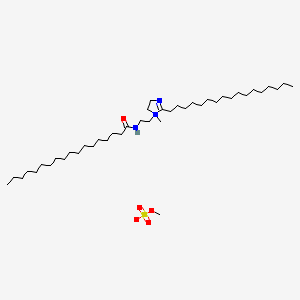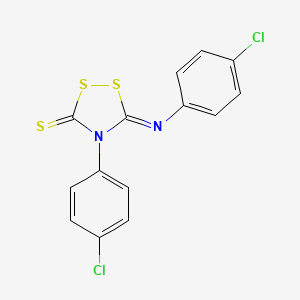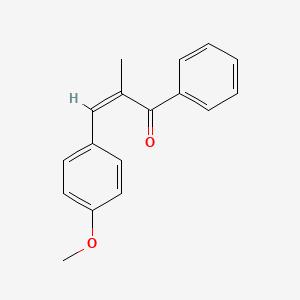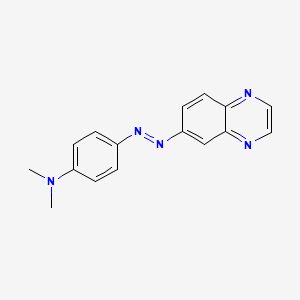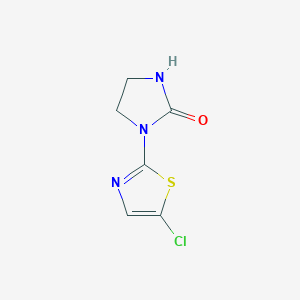
1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one is a heterocyclic compound that features both thiazole and imidazolidinone rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one typically involves the reaction of 5-chloro-1,3-thiazole with imidazolidin-2-one under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted thiazole derivatives
- Sulfoxides and sulfones from oxidation reactions
- Reduced thiazole derivatives
Scientific Research Applications
1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
1,3-Thiazole: Shares the thiazole ring but lacks the imidazolidinone moiety.
Imidazolidin-2-one: Contains the imidazolidinone ring but lacks the thiazole ring.
5-Chloro-1,3-thiazole: Similar structure but without the imidazolidinone ring.
Uniqueness: 1-(5-Chloro-1,3-thiazol-2-yl)imidazolidin-2-one is unique due to the combination of both thiazole and imidazolidinone rings in its structure. This dual-ring system provides distinct chemical properties and potential biological activities that are not observed in compounds containing only one of these rings .
Properties
CAS No. |
13109-95-0 |
|---|---|
Molecular Formula |
C6H6ClN3OS |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
1-(5-chloro-1,3-thiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C6H6ClN3OS/c7-4-3-9-6(12-4)10-2-1-8-5(10)11/h3H,1-2H2,(H,8,11) |
InChI Key |
PQMYJQKFYLVGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


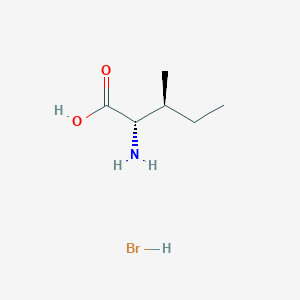
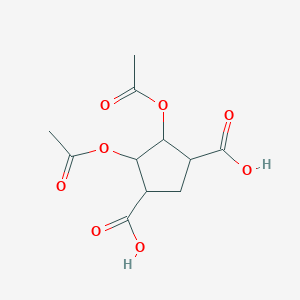
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
